2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
“2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid” is a compound that has been studied for its potential anticancer properties . It has been synthesized via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The compound has been tested for its in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
Synthesis Analysis
The compound has been synthesized via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4- (prop-2-yn-1-yl)-2 H -benzo [ b ] [1,4]oxazin-3 (4 H )-one . The structures of the compounds that are synthesized are confirmed by 1 H NMR, 13 C NMR, and mass spectra .Molecular Structure Analysis
The molecular formula of the compound is C 10 H 8 BrNO 4 . The molecular weight is 286.08 .Chemical Reactions Analysis
The compound has been synthesized via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . This suggests that the compound can participate in reactions involving aromatic aldehydes.Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.08 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources.Scientific Research Applications
Cyclooxygenase (COX) Enzyme Inhibition
This compound has been studied for its potential to inhibit COX enzymes, which are involved in the inflammatory response. The results suggest that derivatives of this compound could exhibit significant inhibition of COX-1 and COX-2 enzymes .
Antimicrobial Activity
Compounds with a benzoxazinone structure have been associated with a wide spectrum of biological activities, including antimicrobial properties . This suggests that the compound may also possess antimicrobial capabilities.
Protoporphyrinogen Oxidase Inhibition
A similar compound, flumioxazin, acts as a protoporphyrinogen oxidase inhibitor, disrupting chlorophyll production and leading to stunted plant growth. It’s possible that 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid could have similar herbicidal properties.
Mechanism of Action
properties
IUPAC Name |
2-(7-bromo-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c11-6-1-2-7-8(3-6)16-5-9(13)12(7)4-10(14)15/h1-3H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWOVWVQECOEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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